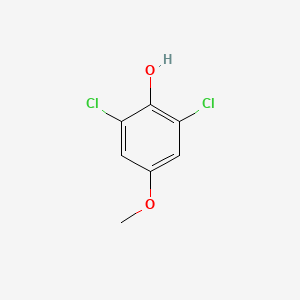

2,6-Dichloro-4-methoxyphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dichloro-4-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZNOEKGSGWAQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Dichloro 4 Methoxyphenol and Its Precursors

Regioselective Synthesis Strategies and Pathway Optimization

Achieving regioselectivity is a primary challenge in the synthesis of multi-substituted aromatic compounds. The activating, ortho-, para-directing nature of the hydroxyl and methoxy (B1213986) groups necessitates carefully designed strategies to ensure chlorination occurs at the desired 2- and 6-positions relative to the hydroxyl group.

Direct chlorination of 4-methoxyphenol (B1676288) presents a significant challenge regarding regioselectivity, as the hydroxyl group strongly directs electrophilic attack to the ortho- and para-positions. However, specific methodologies have been developed to favor the formation of the 2,6-dichloro isomer.

A notable method involves the reaction of a 4-substituted phenol (B47542) with sulfuryl chloride in the presence of a secondary amine catalyst, such as dicyclohexylamine (B1670486). google.com This approach has been demonstrated to produce 2,6-dichloro compounds in high yields. For example, the chlorination of 4-(3,3-dichloro-2-propenyloxy)phenol (B8681681) using sulfuryl chloride and dicyclohexylamine in toluene (B28343) at 65-70°C resulted in the corresponding 2,6-dichloro derivative. google.com This process is effective for phenols with various substituents at the 4-position, indicating its potential applicability for the direct synthesis of 2,6-dichloro-4-methoxyphenol.

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 4-(3,3-dichloro-2-propenyloxy)phenol | Sulfuryl chloride | Dicyclohexylamine | Toluene | 65-70°C | 2,6-dichloro-4-(3,3-dichloro-2-propenyloxy)phenol | google.com |

Multi-step synthetic routes, starting from related chlorophenols, offer an alternative approach to control regiochemistry. One such pathway involves the synthesis of 2,6-dichlorophenol (B41786) as a key intermediate. 2,6-Dichlorophenol can be prepared through several methods, including the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid in a high-boiling solvent like quinoline (B57606) or dimethylaniline. orgsyn.orgchemicalbook.com Another route is the direct chlorination of phenol or o-chlorophenol, though this often produces a mixture of isomers, including 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol, which necessitates subsequent purification steps. chemicalbook.com A patented process involving the chlorination of o-chlorophenol with a catalyst system of diphenyl sulfide, ferric chloride, and boric acid yielded a mixture containing 85.43% 2,4-dichlorophenol and 13.31% 2,6-dichlorophenol. chemicalbook.comgoogle.com

Once 2,6-dichlorophenol is obtained, subsequent functionalization at the 4-position would be required to yield the target compound. While direct methoxylation of this intermediate is not extensively detailed, analogous reactions on similar heterocyclic systems, such as the synthesis of 2-(4-alkylphenyl)-6-methoxyquinolines, demonstrate the feasibility of introducing methoxy groups onto complex aromatic structures. researchgate.net

Green Chemistry Principles in 2,6-Dichloro-4-methoxyphenol Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. nih.gov This includes the development of sustainable catalysts and the use of environmentally benign reaction conditions.

The development of efficient and reusable catalysts is a cornerstone of green chemistry. nih.gov In the context of chlorophenol chemistry, palladium-based catalysts supported on materials like alumina (B75360) or graphene have been investigated for hydrodechlorination reactions, a process for detoxifying chlorinated organic compounds. mdpi.com While used for dechlorination, the research into these advanced catalytic systems informs the broader field of chlorophenol synthesis.

For the synthesis of precursors, green catalytic methods are also being developed. An environmentally benign process for synthesizing the precursor 4-methoxyphenol involves the methylation of hydroquinone (B1673460) using a reusable polystyrene-immobilized Brønsted acidic ionic liquid catalyst. researchgate.net This type of heterogeneous catalyst can be easily separated from the reaction mixture and reused, reducing waste and improving process efficiency. researchgate.net

A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents. nih.gov While many traditional chlorination reactions employ solvents like toluene, ongoing research seeks to replace them with safer alternatives such as water or supercritical fluids, or to develop solvent-free reaction conditions. google.comnih.gov The ideal E-factor (environmental impact factor), which measures the mass ratio of waste to desired product, is zero. gcande.org By minimizing solvent use and by-product formation, synthetic processes can move closer to this ideal. The development of protocols that operate under milder temperatures and pressures also contributes to a more sustainable process by reducing energy consumption. nih.gov

Novel Precursors and Reaction Conditions for Analogues and Derivatives

The synthesis of analogues and derivatives of 2,6-dichloro-4-methoxyphenol provides insight into versatile synthetic methodologies and novel precursors.

One closely related analogue, 2,6-dichloro-4-methylphenol, can be synthesized by heating 2,2,6,6-tetrachloro-4-methylcyclohexanone with a triphenylphosphine (B44618) catalyst, which induces the elimination of hydrogen chloride to form the aromatic phenol. prepchem.com Another approach involves the direct chlorination of 4-methylphenol, followed by treatment with a reductant to yield the high-purity product. google.com

Furthermore, the synthesis of the heterocyclic analogue 2,6-dichloro-4-methoxypyridine (B106899) from 2,4,6-trichloropyridine (B96486) demonstrates a highly regioselective substitution. chemicalbook.com In this reaction, sodium hydride and methanol (B129727) are used to specifically replace the chlorine atom at the 4-position with a methoxy group, achieving a 94% yield. chemicalbook.com This reaction highlights conditions that could potentially be adapted for the methoxylation of a suitable 2,4,6-trichlorophenol (B30397) precursor.

| Target Analogue | Precursor | Key Reagents/Conditions | Significance | Reference |

|---|---|---|---|---|

| 2,6-dichloro-4-methylphenol | 2,2,6,6-tetrachloro-4-methylcyclohexanone | Triphenylphosphine, Heat (160-170°C) | Demonstrates synthesis from a non-aromatic, chlorinated precursor. | prepchem.com |

| 2,6-dichloro-4-methoxypyridine | 2,4,6-Trichloropyridine | Sodium hydride (NaH), Methanol, DMF | Shows highly regioselective methoxylation at the 4-position. | chemicalbook.com |

Scale-Up Considerations and Industrial Research Implications

The transition from laboratory-scale synthesis to industrial production of 2,6-dichloro-4-methoxyphenol and its precursors necessitates a thorough evaluation of various factors to ensure efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, optimization of reaction conditions, and the implementation of sustainable practices. The industrial synthesis of the precursor 4-methoxyphenol (also known as mequinol) is well-established, providing a foundation for the subsequent chlorination step. google.comatamanchemicals.com

One commercially viable method for producing 4-methoxyphenol involves the methylation of hydroquinone. atamanchemicals.com An industrially advantageous approach utilizes a liquid-phase reaction of hydroquinone and methanol in the presence of a solid acid catalyst, such as silica-alumina, within a flow reactor. google.com This continuous process offers high conversion and selectivity at a lower cost. google.com Key parameters for this industrial process are outlined in the table below.

| Parameter | Value |

| Reactants | Hydroquinone, Methanol |

| Catalyst | Solid acid (e.g., silica-alumina) |

| Reactor Type | Flow reactor |

| Temperature | 200-350 °C |

| Pressure | 0.5-10 MPa |

| Methanol to Hydroquinone Molar Ratio | 3-30 |

| Weight Hourly Space Velocity (WHSV) | 0.5-30 hr⁻¹ |

This table outlines the typical reaction conditions for the industrial production of 4-methoxyphenol via the continuous methylation of hydroquinone. google.com

The subsequent step, the selective dichlorination of 4-methoxyphenol at the 2 and 6 positions, presents several challenges on an industrial scale. The primary goals are to achieve high regioselectivity to minimize the formation of unwanted isomers and to ensure a high yield of the desired product. The chlorination of phenols typically proceeds stepwise, with initial chlorination occurring at the ortho and para positions relative to the hydroxyl group. gfredlee.com In the case of 4-methoxyphenol, the para position is already occupied by the methoxy group, directing chlorination to the ortho positions.

However, controlling the extent of chlorination to prevent the formation of over-chlorinated byproducts is crucial. nih.gov Industrial processes for the chlorination of phenols often employ reagents like sulfuryl chloride in the presence of catalysts to enhance regioselectivity. cardiff.ac.uk Research into catalysts, such as various sulfur-containing compounds, has shown promise in achieving high para-selectivity in the chlorination of other phenols, and similar principles could be applied to optimize the ortho-chlorination of 4-methoxyphenol. cardiff.ac.uk

From an industrial research perspective, several areas warrant further investigation to optimize the synthesis of 2,6-dichloro-4-methoxyphenol:

Catalyst Development: The identification and development of robust, recyclable, and highly selective catalysts for the dichlorination of 4-methoxyphenol are of paramount importance. This would reduce purification costs and waste generation.

Process Optimization: The use of high-throughput experimentation and machine learning algorithms can significantly accelerate the optimization of reaction parameters such as temperature, pressure, reactant ratios, and catalyst loading. beilstein-journals.orgsemanticscholar.org This data-driven approach can lead to more efficient and reliable manufacturing processes. beilstein-journals.org

Flow Chemistry: Transitioning from batch to continuous flow processes for the chlorination step could offer significant advantages in terms of safety, heat and mass transfer, and process control, leading to improved consistency and yield.

Downstream Processing: The development of efficient and scalable purification methods to isolate 2,6-dichloro-4-methoxyphenol from the reaction mixture is critical for achieving the high purity required for its applications.

The following table summarizes key research areas and their potential industrial impact on the synthesis of 2,6-dichloro-4-methoxyphenol.

| Research Area | Industrial Implication |

| Advanced Catalysis | Improved selectivity, reduced byproducts, lower purification costs, and enhanced sustainability through catalyst recycling. |

| Process Intensification (e.g., Flow Chemistry) | Enhanced safety, better process control, increased throughput, and improved product consistency. |

| High-Throughput Screening and Automation | Accelerated process development, rapid identification of optimal reaction conditions, and reduced time-to-market. beilstein-journals.orgsemanticscholar.org |

| Green Chemistry Approaches | Use of less hazardous reagents and solvents, minimization of waste streams, and development of more environmentally benign synthetic routes. |

This table highlights key areas of industrial research for the synthesis of 2,6-dichloro-4-methoxyphenol and their potential benefits.

Chemical Reactivity and Transformation Mechanisms of 2,6 Dichloro 4 Methoxyphenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 2,6-dichloro-4-methoxyphenol is governed by the combined electronic effects of its three substituents: a hydroxyl group (-OH), a methoxy (B1213986) group (-OCH₃), and two chlorine atoms (-Cl).

Mechanistic Investigations of Substitution Patterns

The mechanism of electrophilic aromatic substitution (EAS) proceeds in a two-step process: the initial addition of an electrophile to the electron-rich aromatic ring, followed by the elimination of a proton to restore aromaticity. libretexts.org For 2,6-dichloro-4-methoxyphenol, the positions available for substitution are C3 and C5. The directing effects of the existing substituents determine the regioselectivity of this attack.

Nucleophilic aromatic substitution (NAS) on this molecule is less favorable under standard conditions. NAS typically requires a highly electron-deficient aromatic ring, often achieved by the presence of strong electron-withdrawing groups. ambeed.com While the chlorine atoms are electron-withdrawing, the potent electron-donating effects of the hydroxyl and methoxy groups enrich the ring, making it resistant to attack by nucleophiles. ambeed.com Reactions may proceed under harsh conditions or via alternative pathways like the benzyne (B1209423) mechanism, which involves an elimination-addition sequence. libretexts.orgmasterorganicchemistry.com

Influence of Substituents on Aromatic Reactivity

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are powerful activating groups due to resonance, donating electron density to the aromatic ring. This makes the ring more nucleophilic and thus more reactive towards electrophiles. They are both ortho, para-directors. In 2,6-dichloro-4-methoxyphenol, the para position is occupied by the methoxy group relative to the hydroxyl group, and vice-versa. Their activating and directing effects are therefore focused on the remaining C3 and C5 positions.

The synergistic ortho, para-directing effects of all substituents guide incoming electrophiles to the C3 and C5 positions. The strong activating nature of the -OH and -OCH₃ groups generally outweighs the deactivating effect of the two chlorine atoms, making the molecule reactive towards electrophilic attack.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Activating | Strongly Activating | Ortho, Para |

| -OCH₃ (Methoxy) | Activating | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Weakly Deactivating | Ortho, Para |

Oxidation and Reduction Chemistry of 2,6-Dichloro-4-methoxyphenol

The phenol (B47542) moiety in 2,6-dichloro-4-methoxyphenol makes it susceptible to both oxidation and reduction reactions, leading to various transformation products.

Pathways of Oxidative Degradation

The oxidation of phenols can proceed through various pathways, often yielding quinone-type structures. In the case of chlorinated phenols, this can be initiated by enzymatic systems like lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). nih.gov Studies on analogous compounds, such as 2,4,6-trichlorophenol (B30397), show that the initial step is an oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone (B104592). nih.gov Similarly, the oxidation of 2,6-dichloro-4-methoxyphenol has been shown to yield 2-chloro-1,4-benzoquinone. scispace.com The oxidation of the closely related 2,6-dichloro-1,4-dihydroxybenzene by both MnP and LiP also yields 2,6-dichloro-1,4-benzoquinone as the major product. nih.gov

Reductive Transformations and Intermediate Characterization

Reduction of the quinones formed during oxidation is a key step in the metabolic pathways of these compounds. For instance, 2,6-dichloro-1,4-benzoquinone is typically reduced to 2,6-dichloro-1,4-dihydroxybenzene. nih.gov This intermediate can then undergo further reductive dechlorination to yield 2-chloro-1,4-dihydroxybenzene. nih.gov While direct studies on the reductive transformation of 2,6-dichloro-4-methoxyphenol are limited, the chemistry of its analogues suggests that reductive pathways, particularly the cleavage of carbon-chlorine bonds (hydrogenolysis), are plausible under appropriate catalytic conditions.

Table 2: Key Intermediates in the Transformation of 2,4,6-Trichlorophenol (An Analogue)

| Initial Compound | Transformation | Intermediate/Product | Reference |

|---|---|---|---|

| 2,4,6-Trichlorophenol | Oxidative Dechlorination | 2,6-Dichloro-1,4-benzoquinone | nih.gov |

| 2,6-Dichloro-1,4-benzoquinone | Reduction | 2,6-Dichloro-1,4-dihydroxybenzene | nih.gov |

| 2,6-Dichloro-1,4-dihydroxybenzene | Reductive Dechlorination | 2-Chloro-1,4-dihydroxybenzene | nih.gov |

Transition Metal-Catalyzed Coupling Reactions Involving 2,6-Dichloro-4-methoxyphenol Analogues

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr Aryl halides, such as chlorinated phenols and their derivatives, are common substrates for these reactions. chemie-brunschwig.ch The two chlorine atoms on analogues of 2,6-dichloro-4-methoxyphenol can serve as leaving groups, enabling participation in a variety of coupling reactions. researchgate.net

These reactions, including the Suzuki-Miyaura, Negishi, and Heck reactions, typically involve a catalytic cycle with a transition metal, most commonly palladium. eie.grchemie-brunschwig.ch The general mechanism involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the aryl halide. nih.gov

Transmetalation: An organometallic reagent (e.g., organoboron in Suzuki, organozinc in Negishi) transfers its organic group to the catalyst, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the metal catalyst couple and are eliminated, forming the new product and regenerating the catalyst. nih.gov

The presence of the dichloro motif in analogues of 2,6-dichloro-4-methoxyphenol makes them suitable for creating more complex molecular architectures through these selective and efficient catalytic methods. researchgate.net

Table 3: Overview of Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst (Typical) | Substrates | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Aryl/Vinyl Halide + Organoboron Compound | C-C |

| Mizoroki-Heck | Palladium | Aryl/Vinyl Halide + Alkene | C-C |

| Negishi | Palladium or Nickel | Organohalide + Organozinc Compound | C-C |

| Ullmann | Copper | Two Aryl Halides | C-C (Biaryl) |

Cross-Coupling Methodologies for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering versatile pathways to derivatize aryl halides like 2,6-dichloro-4-methoxyphenol. The primary methods applicable to this substrate include the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. wikipedia.orgorganic-chemistry.orglumenlearning.com The presence of two chlorine atoms, a hydroxyl group, and a methoxy group on the aromatic ring influences the reactivity and requires careful selection of catalytic systems to achieve desired outcomes.

The two C-Cl bonds in 2,6-dichloro-4-methoxyphenol are electronically similar but sterically distinct due to the adjacent hydroxyl group. This can lead to challenges in controlling the degree of functionalization, as some catalyst systems may favor exhaustive disubstitution, even when the nucleophilic partner is used in limited amounts. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl halide. libretexts.orgnih.gov For a substrate such as 2,6-dichloro-4-methoxyphenol, this methodology would allow for the introduction of new aryl or alkyl groups, creating biaryl structures or alkyl-substituted phenols. The reaction is typically performed in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The choice of ligand is critical, especially for aryl chlorides, which are less reactive than bromides or iodides. libretexts.org Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are often employed to facilitate the challenging oxidative addition step involving the C-Cl bond. libretexts.org Research on other dichloro-substituted heteroarenes has shown that high selectivity for mono-alkylation or mono-arylation can be achieved by carefully selecting the ligand and base. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling of Dichloro-Aromatics (Data based on reactions with analogous dichlorinated substrates to illustrate potential conditions)

| Entry | Dichloro-Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product Yield | Reference |

| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 94% (dialkylated) | nih.gov |

| 2 | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane | 88% (diarylated) | researchgate.net |

| 3 | 2,4-Dichloropyridine | p-Methoxyphenylboronic acid | Pd/IPr | K₃PO₄ | Dioxane | High C4-selectivity | nih.gov |

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org It provides a direct route to synthesize substituted anilines from 2,6-dichloro-4-methoxyphenol by reacting it with primary or secondary amines. wikipedia.org Similar to the Suzuki coupling, this reaction relies on a palladium catalyst, a suitable ligand, and a base. libretexts.org The development of specialized ligands has been crucial for expanding the scope of this reaction to include aryl chlorides and a wide variety of amine coupling partners. organic-chemistry.orgorgsyn.org For substrates with multiple halogens, achieving selective mono-amination can be controlled by the choice of ligand and base combination. Studies on dichloroarenes have demonstrated that specific ligand/base pairings can direct the reaction to a particular C-Cl bond, although achieving high conversion for some isomers can be challenging. lumenlearning.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a method to introduce vinyl groups onto the phenolic ring. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and requires a base. wikipedia.org While highly effective for aryl iodides and bromides, the use of aryl chlorides like 2,6-dichloro-4-methoxyphenol is more demanding and often requires specialized catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or bulky phosphines, to achieve good yields. organic-chemistry.org

Catalytic Cycle Elucidation and Ligand Effects

The efficacy of cross-coupling reactions hinges on the intricate interplay of the components within the catalytic cycle. For palladium-catalyzed transformations of 2,6-dichloro-4-methoxyphenol, the cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of a C-Cl bond of 2,6-dichloro-4-methoxyphenol to a low-valent palladium(0) complex. This is often the rate-determining step for aryl chlorides. libretexts.org The electron-rich and sterically hindered nature of the substrate, with two ortho-substituents (Cl and OH) around each C-Cl bond, makes this step particularly challenging.

Transmetalation: The resulting palladium(II) intermediate then undergoes transmetalation. In a Suzuki-Miyaura reaction, the organic group from the activated organoboron reagent is transferred to the palladium center. libretexts.orgnobelprize.org In a Buchwald-Hartwig amination, the amine coordinates to the palladium, and deprotonation by the base forms a palladium-amido complex. wikipedia.org

Reductive Elimination: Finally, the two organic fragments on the palladium(II) complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. wikipedia.org

Ligand Effects: The choice of ligand is arguably the most critical factor in controlling the reactivity and selectivity of cross-coupling reactions involving challenging substrates like 2,6-dichloro-4-methoxyphenol. rsc.org

Steric Bulk: Bulky ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr, are essential. libretexts.orgnih.govlibretexts.org They promote the formation of highly reactive, monoligated palladium(0) species, which are more effective at activating inert C-Cl bonds. nih.gov Furthermore, their steric hindrance facilitates the final reductive elimination step. wikipedia.org

Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center, which promotes the oxidative addition of the electron-deficient aryl chloride bond. nih.gov

Selectivity Control: In dihalogenated substrates, the ligand can play a crucial role in selectivity. Mechanistic studies on related dihaloarenes suggest that after the first coupling, the palladium catalyst can remain associated with the product's aromatic system. nih.gov The relative rates of the catalyst dissociating from the mono-coupled product versus undergoing a second oxidative addition on the same molecule determine the selectivity. Bulky ligands can favor overfunctionalization by making it difficult for the catalyst to detach, leading to a second, intramolecular coupling event. nih.gov Conversely, careful tuning of the ligand and reaction conditions can favor the desired mono-functionalized product. lumenlearning.comnih.gov

Table 2: Common Ligands for Cross-Coupling of Aryl Chlorides

| Ligand Type | Example Ligands | Typical Application | Key Features |

| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Suzuki, Buchwald-Hartwig | Sterically bulky and electron-rich; promotes activation of C-Cl bonds. libretexts.orglibretexts.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Suzuki, Heck | Strong σ-donors; form stable Pd complexes, effective for challenging substrates. nih.govorganic-chemistry.org |

| Ferrocenyl Phosphines | dppf | Suzuki, Buchwald-Hartwig | Bidentate ligand; can prevent catalyst deactivation pathways. wikipedia.org |

The derivatization of 2,6-dichloro-4-methoxyphenol via cross-coupling methodologies is theoretically robust, though it requires carefully optimized conditions. The selection of a suitable palladium precursor, a sterically demanding and electron-rich ligand, an appropriate base, and solvent are all critical parameters that must be fine-tuned to control the reactivity of the two C-Cl bonds and achieve selective synthesis of the desired derivatives.

Computational and Theoretical Investigations of 2,6 Dichloro 4 Methoxyphenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2,6-dichloro-4-methoxyphenol at the atomic level. These methods model the molecule's electron distribution to predict its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and stability of organic compounds. researchgate.netacs.org By approximating the electron density of a molecule, DFT can determine its lowest energy conformation, known as the optimized geometry. For phenolic compounds, DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), have been shown to accurately reproduce experimental geometric parameters like bond lengths and angles. acs.orgdergipark.org.tr

In the case of 2,6-dichloro-4-methoxyphenol, DFT calculations would optimize the geometry of the benzene (B151609) ring, the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, and the carbon-chlorine bonds. The presence of two bulky chlorine atoms adjacent to the hydroxyl group introduces significant steric hindrance, which would influence the orientation of the -OH group and the planarity of the molecule. Similarly, the methoxy group's conformation, specifically the torsion angle of the methyl group relative to the ring, is a key parameter determined in geometry optimization. The stability of the molecule is assessed by its total electronic energy calculated at this optimized geometry. Comparative studies on related halogenated phenols have successfully used DFT to analyze molecular stability. researchgate.net

Interactive Table:

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO represents the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. medjchem.com

For 2,6-dichloro-4-methoxyphenol, the HOMO is expected to be localized primarily on the phenolic ring and the oxygen atoms of the hydroxyl and methoxy groups, which are electron-rich centers. The LUMO would likely be distributed across the aromatic ring, with contributions from the electronegative chlorine atoms. From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify reactive behavior. researchgate.netresearchgate.net These descriptors, derived from DFT calculations, help predict the most probable sites for electrophilic and nucleophilic attacks. medjchem.com

Interactive Table:

Molecular Dynamics and Conformational Analysis

While quantum calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the movement of atoms and molecules over time. This allows for the exploration of conformational landscapes and intermolecular interactions in a more dynamic context.

2,6-dichloro-4-methoxyphenol possesses conformational flexibility primarily due to rotation around the C-O bonds of the hydroxyl and methoxy groups. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. Methods like Monte Carlo conformational searches can be employed to explore the potential energy surface. acs.org

For the hydroxyl group, the key dihedral angle involves the H-O-C-C bonds, which determines the orientation of the phenolic hydrogen. For the methoxy group, the C-O-C-C dihedral angle dictates the position of the methyl group relative to the ring. The presence of two ortho-chlorine atoms creates significant steric hindrance, which will heavily influence the rotational barriers and the preferred conformations of both the hydroxyl and methoxy groups, likely forcing them into specific orientations to minimize steric clash. The resulting energy landscape would reveal the relative populations of different conformers at a given temperature.

In the solid or liquid phase, molecules of 2,6-dichloro-4-methoxyphenol interact through various non-covalent forces. Understanding these interactions is key to explaining its physical properties and crystal packing. The phenolic -OH group is a potent hydrogen bond donor and can also act as an acceptor. This allows for the formation of strong O-H···O hydrogen bonds between molecules, potentially leading to chains or cyclic assemblies. researchgate.net

Furthermore, the chlorine atoms can participate in halogen bonding (C-Cl···O or C-Cl···Cl), and the electron-rich aromatic ring can engage in π–π stacking interactions. iucr.org Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these intermolecular contacts. dergipark.org.triucr.org By mapping the close contacts between neighboring molecules in a crystal lattice, this analysis reveals the relative importance of hydrogen bonding, halogen bonding, and other van der Waals forces in stabilizing the aggregated structure. dergipark.org.tr

Reaction Pathway Predictions and Transition State Elucidation

Computational chemistry is invaluable for exploring potential chemical reactions, identifying intermediates, and characterizing the high-energy transition state (TS) that connects reactants to products. nih.gov Elucidating the TS structure is essential for understanding a reaction's mechanism and calculating its activation energy. nih.gov

For 2,6-dichloro-4-methoxyphenol, theoretical methods can predict pathways for various reactions, such as electrophilic aromatic substitution, oxidation of the phenol (B47542), or O-alkylation. For instance, studies on related Schiff bases have computationally investigated intramolecular proton transfer processes and the associated transition states. sinop.edu.trresearchgate.net In the context of environmental degradation, computational models have been used to propose mechanistic pathways for the breakdown of similar phenolic compounds, identifying chlorinated intermediates and final products. researchgate.net Advanced techniques, including machine learning models, are now being developed to predict TS structures with greater speed and accuracy, facilitating the exploration of complex reaction networks. nih.govarxiv.orgchemrxiv.org

Energy Barriers for Key Transformations

While specific, detailed computational studies on the energy barriers for transformations of 2,6-dichloro-4-methoxyphenol are not widely available in current literature, its involvement as a key intermediate in biochemical pathways has been established. This participation points toward critical transformations such as enzymatic methylation and demethylation, the energy profiles of which are central to understanding the compound's metabolic fate.

A notable transformation pathway involving 2,6-dichloro-4-methoxyphenol is in the fungal degradation of the common pollutant 2,4,6-trichlorophenol (B30397) by the white-rot fungus Phanerochaete chrysosporium. In this multi-step process, 2,6-dichloro-4-methoxyphenol appears as a methylated metabolite. The pathway is initiated by the oxidation of 2,4,6-trichlorophenol to 2,6-dichloro-1,4-benzoquinone (B104592). This quinone is subsequently reduced to form 2,6-dichloro-1,4-dihydroxybenzene. nih.gov It is this hydroquinone (B1673460) intermediate that undergoes methylation by intracellular methyltransferase enzymes to yield 2,6-dichloro-4-methoxyphenol. nih.gov

Each step in this pathway—oxidation, reduction, and methylation—has an associated energy barrier that dictates the reaction kinetics. Computational methods, particularly Density Functional Theory (DFT), are ideally suited to model these enzymatic reactions, calculate the geometries of the transition states, and determine the activation energies. Such calculations would elucidate the favorability and rate of each transformation, offering a quantitative understanding of the degradation process. However, specific energy barrier values for this pathway have not been reported in the reviewed literature.

Table 1: Key Intermediates in the Fungal Transformation Leading to 2,6-Dichloro-4-methoxyphenol

| Compound Name | Role in Pathway |

| 2,4,6-Trichlorophenol | Initial Substrate |

| 2,6-Dichloro-1,4-benzoquinone | Oxidized Intermediate |

| 2,6-Dichloro-1,4-dihydroxybenzene | Reduced Intermediate (Precursor) |

| 2,6-Dichloro-4-methoxyphenol | Methylated Metabolite |

Computational Design of Novel Reactions

The computational design of novel reactions is a frontier in chemistry, aiming to predict and create new transformations with high efficiency and selectivity, minimizing environmental impact. pnnl.gov This field leverages computational chemistry to develop quantitative descriptions of catalysts and reaction pathways, moving beyond trial-and-error experimentation. pnnl.govsimonsfoundation.org For 2,6-dichloro-4-methoxyphenol, while specific examples of newly designed reactions are limited, the principles of computational design offer a clear roadmap for future research.

Methodologies such as DFT and other molecular orbital theories can be used to explore potential reactions involving 2,6-dichloro-4-methoxyphenol. pnnl.gov Scientists can model the interaction of the phenol with various reagents and catalysts to predict the most likely reaction products. By calculating the transition state energies, a priori assessment of a proposed reaction's feasibility is possible. pnnl.gov

Potential areas for the computational design of novel reactions for 2,6-dichloro-4-methoxyphenol include:

Selective C-H Functionalization: Designing catalysts that can selectively activate and functionalize the C-H bonds on the aromatic ring without disturbing the existing chloro and methoxy groups.

Catalytic Dechlorination: Developing catalysts for targeted removal of one or both chlorine atoms. This is highly relevant for detoxification and environmental remediation applications. Computational models can help identify catalyst compositions (e.g., palladium-based complexes) that lower the energy barrier for the C-Cl bond cleavage. acs.org

O-Demethylation: Designing selective reactions to cleave the methyl-ether bond, converting the compound to 2,6-dichlorohydroquinone (B128265). This could be a valuable step in synthesizing new derivatives or in bioremediation pathways.

These computational approaches enable the screening of vast numbers of potential catalysts and reaction conditions in silico, saving significant time and resources. simonsfoundation.org By understanding the electronic structure of 2,6-dichloro-4-methoxyphenol and the transition states of its potential reactions, chemists can rationally design new, efficient, and selective synthetic routes.

Environmental Fate and Degradation Pathways of 2,6 Dichloro 4 Methoxyphenol

Biotic Degradation Studies and Microbial Biotransformation

The primary context in which 2,6-Dichloro-4-methoxyphenol is discussed in environmental science is as a product of microbial action on other pollutants.

Microbial Metabolism and Biodegradation Pathways

2,6-Dichloro-4-methoxyphenol is recognized as a metabolite in the biodegradation pathways of more complex chlorinated phenols. It is primarily formed through a process called O-methylation, a detoxification pathway utilized by various microorganisms.

Several bacterial strains, including those from the genera Rhodococcus and Mycobacterium, are known to O-methylate a wide range of chlorinated phenolic compounds. nih.govnih.gov These bacteria can convert chlorophenols into their corresponding, often less toxic and more volatile, chloroanisoles. For example, the degradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) by the white-rot fungus Phanerochaete chrysosporium proceeds through intermediates like 2,6-dichloro-1,4-benzoquinone (B104592) and subsequently 2,6-dichloro-1,4-dihydroxybenzene (2,6-dichlorohydroquinone). researchgate.net It is hypothesized that intermediates such as 2,6-dichlorohydroquinone (B128265) can then be O-methylated by other soil bacteria to form 2,6-Dichloro-4-methoxyphenol. This biotransformation is a crucial step in the environmental processing of chlorophenol contaminants.

Microbial Strains Involved in O-Methylation of Chlorophenols

| Strain | Type | Action on Chlorinated Phenols | Reference |

|---|---|---|---|

| Rhodococcus sp. strain CG-1 | Bacterium | O-methylation | nih.govnih.gov |

| Mycobacterium sp. strain CG-2 | Bacterium | O-methylation | nih.govnih.gov |

| Rhodococcus sp. strain CP-2 | Bacterium | O-methylation | nih.govnih.gov |

Enzyme Systems Involved in Dechlorination and O-Methylation

The biotransformation of chlorinated phenols into compounds like 2,6-Dichloro-4-methoxyphenol is mediated by specific enzyme systems.

The key enzymatic process is O-methylation, catalyzed by a class of enzymes known as chlorophenol O-methyltransferases . wikipedia.org These enzymes facilitate the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine, to the hydroxyl group of a chlorophenol, resulting in the formation of a chloroanisole. wikipedia.org Studies on Rhodococcus and Mycobacterium strains have shown that the enzymes responsible for O-methylation are constitutively expressed, meaning they are always present in the cell, unlike the enzymes for degradation which are often inducible. nih.govnih.gov Furthermore, these O-methylating enzymes show a preference for substrates where the hydroxyl group is flanked by two chlorine substituents, such as in 2,6-dichlorophenol (B41786), making it a prime candidate for conversion. nih.govnih.gov

While dechlorination is a critical step in the complete mineralization of these compounds, the formation of 2,6-Dichloro-4-methoxyphenol is a methylation step. The initial degradation of parent compounds like 2,4,6-TCP does involve dechlorination, often catalyzed by monooxygenases or peroxidases. For instance, in Ralstonia eutropha JMP134, a 2,4,6-TCP monooxygenase (TcpA) is involved in the initial oxidative dechlorination steps. nih.gov

Environmental Monitoring and Occurrence Studies

Specific environmental monitoring data for 2,6-Dichloro-4-methoxyphenol are not widely reported. Its presence in the environment is typically inferred from the detection of its parent compounds, such as 2,4,6-trichlorophenol, which is a known environmental pollutant found in settings like the Great Lakes. wikipedia.org Given that 2,6-Dichloro-4-methoxyphenol is a microbial metabolite, its occurrence would be expected in environments where precursor chlorophenols are present and microbiologically active, such as contaminated soils and sediments. However, comprehensive studies quantifying its environmental concentrations are lacking.

Detection in Natural and Anthropogenic Samples

Direct detection of 2,6-Dichloro-4-methoxyphenol in environmental samples has not been widely reported. However, the analytical methodologies developed for other chlorinated phenols and anisoles are applicable for its detection. These methods are crucial for identifying and quantifying the compound in various environmental matrices.

Commonly employed analytical techniques for similar compounds include gas chromatography (GC) coupled with selective detectors like electron capture detectors (ECD) or mass spectrometry (MS). For instance, EPA Method 8041A outlines procedures for the analysis of phenols using gas chromatography, which can be adapted for 2,6-Dichloro-4-methoxyphenol. epa.gov This method allows for the separation and identification of various phenols, including those with chlorine substituents. epa.gov High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of phenolic compounds in aqueous samples. sielc.com

Sample preparation is a critical step and typically involves extraction from the sample matrix (e.g., water, soil, or biological tissues) followed by a clean-up process to remove interfering substances. env.go.jp Techniques such as liquid-liquid extraction or solid-phase extraction (SPE) are commonly used to concentrate the analyte and make it suitable for chromatographic analysis. cdc.gov

Given that chloroanisoles have been identified as indoor air pollutants, often resulting from the microbial methylation of chlorophenols used as wood preservatives, it is plausible that 2,6-Dichloro-4-methoxyphenol could be detected in indoor environments with a history of such treatments. ecoservantsproject.org Analysis of air and dust samples in such settings could reveal the presence of this compound.

Interactive Data Table: Analytical Methods for Phenolic Compounds

| Analytical Technique | Detector | Sample Matrix | Common Analytes |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Water, Soil | Chlorinated Phenols |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Water, Soil, Air | Phenols, Chloroanisoles |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis Detector | Water | Phenols, Methoxyphenols |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Biological Samples | Phenolic Metabolites |

Spatial and Temporal Distribution Patterns

Specific data on the spatial and temporal distribution of 2,6-Dichloro-4-methoxyphenol in the environment is not available. However, the distribution patterns of related compounds can provide insights into its likely environmental behavior. Chlorinated phenols and their derivatives can enter the environment through various pathways, including industrial discharges, agricultural runoff of pesticides, and the breakdown of other chlorinated compounds. nih.gov

The spatial distribution of such compounds is often linked to sources of contamination. For example, higher concentrations of chlorinated paraffins, which share some structural similarities in terms of chlorination, have been found in soils near e-waste dismantling areas. researchgate.net Similarly, the distribution of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, is highest in soil, air, and surface water near agricultural fields. nih.gov It can be inferred that the spatial distribution of 2,6-Dichloro-4-methoxyphenol would likely be concentrated around industrial sites where it or its precursors are used or produced.

Temporal trends for some phenols and their metabolites have been monitored in human populations, showing both increases and decreases in exposure over time, reflecting changes in the use and regulation of these chemicals. nih.gov While this does not directly translate to environmental concentrations, it highlights the dynamic nature of the presence of such compounds in the ecosystem. The persistence of chlorinated phenols in the environment is influenced by factors such as temperature, pH, and microbial activity, with lower temperatures generally leading to slower degradation rates. researchgate.net

Remediation Strategies for 2,6-Dichloro-4-methoxyphenol Contamination

While specific remediation strategies for 2,6-Dichloro-4-methoxyphenol are not well-documented, technologies effective for the cleanup of other chlorinated phenols and chloroanisoles are highly relevant. These strategies aim to degrade or remove the contaminant from the environment.

Advanced Oxidation Processes for Environmental Cleanup

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. nih.gov These processes rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to oxidize and break down contaminants. researchgate.net

Several AOPs have shown effectiveness in degrading chlorinated phenols. For instance, photocatalytic degradation using titanium dioxide (TiO2) as a catalyst has been successfully applied to various chlorinated phenols. monash.eduscispace.commdpi.com The process involves the generation of electron-hole pairs upon UV irradiation of the TiO2, which then react with water and oxygen to produce hydroxyl radicals. mdpi.com Other AOPs include ozonation, Fenton and photo-Fenton processes, and UV/hydrogen peroxide systems, all of which have demonstrated the ability to degrade recalcitrant organic compounds. researchgate.net A study on the destruction of chloroanisoles using activated hydrogen peroxide showed significant degradation, suggesting this could be a viable method for 2,6-Dichloro-4-methoxyphenol. researchgate.net

Interactive Data Table: Advanced Oxidation Processes for Chlorinated Phenols

| AOP Technique | Key Reactant(s) | Target Contaminants |

| Photocatalysis | TiO₂, UV light | Chlorinated Phenols |

| Ozonation | Ozone (O₃) | Phenols, Pesticides |

| Fenton Process | Fe²⁺, H₂O₂ | Chlorinated Phenols |

| Photo-Fenton | Fe²⁺, H₂O₂, UV light | Dyes, Herbicides |

| UV/H₂O₂ | UV light, H₂O₂ | Chlorinated Solvents |

Bioremediation and Phytoremediation Technologies

Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down environmental pollutants. mdpi.com Various microbial strains have been identified that can degrade chlorinated phenols. researchgate.net Fungi, in particular, possess powerful extracellular enzymes that can break down complex organic molecules and have shown potential in the bioremediation of a wide range of pollutants. mdpi.comgovtsciencecollegedurg.ac.infrontiersin.org The use of microbial consortia, combining the metabolic capabilities of different species, can enhance the degradation of complex mixtures of contaminants. frontiersin.orgnih.gov

Phytoremediation is an emerging technology that uses plants to clean up contaminated soil and water. ecoservantsproject.orgyoutube.com Plants can remove, degrade, or stabilize contaminants through various mechanisms, including phytoextraction (uptake into plant tissues), phytodegradation (breakdown within the plant), and rhizodegradation (breakdown in the root zone by associated microbes). ecoservantsproject.orgnih.govclu-in.org

Several plant species have been investigated for their ability to remediate soils and water contaminated with chlorinated organic compounds. nih.govmdpi.comuts.edu.augardeningknowhow.com For instance, transgenic plants have been developed with enhanced capabilities to degrade chlorinated solvents. nih.gov The effectiveness of phytoremediation can be influenced by the type of plant, the nature of the contaminant, and the environmental conditions. aloki.huresearchgate.net While direct studies on the phytoremediation of 2,6-Dichloro-4-methoxyphenol are lacking, the success with other chlorinated compounds suggests it could be a promising and environmentally friendly remediation strategy. youtube.com

Advanced Analytical Methodologies for 2,6 Dichloro 4 Methoxyphenol and Its Transformation Products

Chromatographic Techniques for Trace Analysis and Metabolite Profiling

Chromatographic separation is the cornerstone for the analysis of 2,6-dichloro-4-methoxyphenol and its derivatives, enabling their isolation from intricate sample matrices prior to detection. Both gas chromatography (GC) and liquid chromatography (LC) are extensively employed, with the choice depending on the volatility, thermal stability, and polarity of the analytes.

Metabolite profiling, a key strategy for understanding the biotransformation of 2,6-dichloro-4-methoxyphenol, heavily relies on these hyphenated chromatographic techniques. Techniques like LC-MS and GC-MS are indispensable for obtaining a comprehensive overview of the metabolites formed in biological or environmental systems. This approach allows for the detection and tentative identification of a wide array of transformation products in a single analytical run.

Achieving high-resolution separation is critical to distinguish between structurally similar isomers of transformation products and to resolve them from interfering matrix components. Ultra-High-Performance Liquid Chromatography (UHPLC) is a leading technique in this regard, utilizing columns with sub-2 µm particles to provide significantly higher peak capacity, resolution, and speed compared to conventional HPLC.

Gas chromatography, particularly with narrow-bore capillary columns, also offers excellent separation efficiency for volatile and semi-volatile phenols and their derivatives. For quantification, these high-resolution separation techniques are typically coupled with sensitive detectors. Mass spectrometry is the most powerful, but other detectors like the Flame Ionization Detector (FID) for GC or Diode Array Detectors (DAD) for LC are also utilized.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

To ensure the reliability of analytical data, the chosen chromatographic method must be rigorously validated, especially when applied to complex matrices such as soil, wastewater, or biological tissues. Method validation establishes the performance characteristics of the analytical procedure and demonstrates its suitability for the intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Matrix effects, which are the alteration of analyte response due to co-eluting compounds from the sample matrix, represent a significant challenge. These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Strategies to mitigate matrix effects include thorough sample preparation (e.g., solid-phase extraction), the use of matrix-matched standards for calibration, or the application of isotopically labeled internal standards.

| Parameter | Typical Target Value | Description |

|---|---|---|

| Linearity (R²) | > 0.995 | Indicates the proportional relationship between concentration and instrument response. |

| Accuracy (% Recovery) | 80 - 120% | Measures the closeness of the measured value to the true value, assessed via spike-recovery experiments. |

| Precision (% RSD) | < 15% | Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |

| Limit of Detection (LOD) | Matrix-dependent (e.g., ng/L) | The lowest analyte concentration that can be reliably distinguished from background noise. |

| Limit of Quantification (LOQ) | Matrix-dependent (e.g., µg/L) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. |

Mass Spectrometric Approaches for Structural Elucidation of Degradation Products

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of previously unknown degradation and transformation products of 2,6-dichloro-4-methoxyphenol. researchgate.netigi-global.com High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. mdpi.com This capability allows for the determination of the elemental composition of parent and fragment ions, which is a critical first step in identifying an unknown compound. mdpi.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. morressier.comnih.gov In a typical MS/MS experiment, the parent ion of a potential transformation product is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. By interpreting these fragmentation pathways, researchers can deduce the core structure of the metabolite and the position of metabolic modifications, such as hydroxylation, demethylation, or dechlorination.

For instance, a common transformation pathway for chlorophenols is hydroxylation. If 2,6-dichloro-4-methoxyphenol undergoes hydroxylation, the resulting metabolite would have a mass-to-charge ratio (m/z) 16 units higher than the parent compound. MS/MS analysis of this new ion would reveal fragmentation patterns that could confirm the addition of a hydroxyl group to the aromatic ring.

Isotopic labeling is a sophisticated technique that provides profound insights into transformation pathways and reaction mechanisms. alfa-chemistry.com In these studies, a version of 2,6-dichloro-4-methoxyphenol is synthesized with one or more atoms replaced by a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govalfa-chemistry.com This "labeled" compound is then introduced into the reaction or biological system.

Mass spectrometry is used to track the fate of the isotopic label. researchgate.net Metabolites derived from the parent compound will retain the label, resulting in a characteristic mass shift in their mass spectra. researchgate.netnih.gov This allows for the unambiguous differentiation of true transformation products from background matrix components. Furthermore, by observing which fragments in an MS/MS spectrum retain the isotopic label, researchers can deduce the specific site of molecular transformation, providing definitive evidence for proposed degradation pathways. alfa-chemistry.comrsc.org

Spectroscopic Probes for Mechanistic Elucidation in Reaction Systems

While chromatography-mass spectrometry techniques are excellent for identifying discrete products, other spectroscopic methods are often employed for real-time monitoring of reactions and for characterizing transient intermediates, thereby elucidating reaction mechanisms. researchgate.netigi-global.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated transformation products. thermofisher.com It provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), allowing for the determination of the exact molecular structure and connectivity of atoms in a molecule. thermofisher.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups within molecules. thermofisher.com By monitoring changes in the IR spectrum over the course of a reaction, such as the appearance or disappearance of hydroxyl (-OH) or carbonyl (C=O) bands, researchers can track the conversion of functional groups and gain insight into the reaction pathway. researchgate.netthermofisher.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor the degradation of 2,6-dichloro-4-methoxyphenol in real-time. fiveable.mefiveable.me The disappearance of the parent compound's characteristic absorbance peak and the potential appearance of new peaks corresponding to intermediates or products can be used to determine reaction kinetics. fiveable.me

Electron Paramagnetic Resonance (EPR) Spectroscopy: For degradation processes involving radical species, such as advanced oxidation processes, EPR spectroscopy is a unique tool. acs.org Using spin-trapping agents, EPR can detect and identify short-lived radical intermediates, providing direct evidence for radical-mediated reaction mechanisms. acs.org

These spectroscopic methods, often used in conjunction, provide a comprehensive picture of the transformation process, from the initial reaction kinetics to the final structure of the degradation products. researchgate.net

In-Situ Spectroscopic Monitoring of Transformations

In-situ spectroscopic techniques offer the significant advantage of monitoring chemical reactions in real-time without the need for sample extraction or preparation. This allows for the direct observation of species as they are formed and consumed during transformation processes.

Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy coupled with electrochemistry (spectroelectrochemistry) is a powerful tool for investigating the electrochemical oxidation of phenolic compounds. ucl.ac.ukedinst.com This technique can be applied to study the transformation of 2,6-Dichloro-4-methoxyphenol at an electrode surface. By monitoring changes in the infrared spectrum as a function of the applied potential, it is possible to identify the formation of oxidation products.

For instance, the electrochemical oxidation of substituted phenols has been shown to proceed via the formation of phenoxy radicals, which can then undergo further reactions such as dimerization or polymerization. ucl.ac.uk In the case of 2,6-Dichloro-4-methoxyphenol, in-situ FTIR could potentially detect the disappearance of the characteristic phenolic O-H stretching vibration and the appearance of new bands corresponding to carbonyl groups in quinone-like structures or other oxidation products. The kinetics of these transformations can also be assessed by tracking the intensity of specific infrared bands over time. edinst.com

Key Observable Spectral Changes in In-Situ FTIR Monitoring of Phenol (B47542) Oxidation:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Indication of Transformation |

| O-H Stretch (Phenolic) | 3200-3600 | Disappearance indicates oxidation of the hydroxyl group. |

| C=O Stretch (Quinone) | 1650-1700 | Appearance suggests the formation of quinone-like intermediates or products. |

| C-O Stretch (Phenolic) | 1180-1260 | Shift or disappearance reflects changes in the C-O bond character. |

| Aromatic C=C Stretch | 1450-1600 | Changes in band position and intensity can indicate alteration of the aromatic ring. |

This table is illustrative and based on general principles of phenol oxidation. Specific wavenumbers for 2,6-Dichloro-4-methoxyphenol and its products would require experimental verification.

Vibrational and Electronic Spectroscopy for Reaction Intermediates

The identification of short-lived and reactive intermediates is critical for elucidating the detailed mechanisms of 2,6-Dichloro-4-methoxyphenol transformation. Vibrational and electronic spectroscopy techniques provide the necessary sensitivity and temporal resolution for this purpose.

Raman Spectroscopy:

Raman spectroscopy offers complementary information to FTIR, particularly for aqueous systems where water is a weak Raman scatterer. In-situ Raman spectroelectrochemistry can be employed to probe the vibrational modes of molecules at the electrode-electrolyte interface. This technique could be instrumental in identifying intermediates in the electrochemical degradation of 2,6-Dichloro-4-methoxyphenol.

UV-Visible (UV-Vis) Spectroscopy:

Electronic spectroscopy, specifically UV-Vis absorption spectroscopy, is well-suited for detecting conjugated systems and radical species that often act as reaction intermediates. The transformation of 2,6-Dichloro-4-methoxyphenol, whether through electrochemical, photochemical, or enzymatic processes, is likely to involve intermediates with distinct electronic absorption spectra. For example, the formation of phenoxy radicals or quinone-type structures would lead to the appearance of new absorption bands in the visible region of the spectrum.

Development of Novel Sensor Technologies for Environmental Monitoring

The demand for rapid, sensitive, and selective methods for the on-site detection of environmental pollutants like 2,6-Dichloro-4-methoxyphenol has driven the development of novel sensor technologies. These sensors aim to provide real-time or near-real-time data, enabling prompt remedial actions.

Electrochemical Sensors:

Electrochemical sensors offer several advantages, including high sensitivity, rapid response, and the potential for miniaturization and portability. bohrium.com For the detection of dichlorophenols, sensors based on glassy carbon electrodes modified with various nanomaterials have shown promise. These modifications can enhance the electrocatalytic activity towards the oxidation of the target analyte, leading to improved sensitivity and lower detection limits. researchgate.net

Molecularly Imprinted Polymer (MIP) Based Sensors:

Molecularly imprinted polymers are synthetic receptors with tailor-made recognition sites for a specific target molecule. bohrium.comnih.gov An electrochemical sensor based on a molecularly imprinted polymer for the determination of 2,4-dichlorophenol (B122985) has been reported, demonstrating the feasibility of this approach for chlorophenols. researchgate.net A similar strategy could be employed to develop a highly selective sensor for 2,6-Dichloro-4-methoxyphenol. The MIP would be synthesized using 2,6-Dichloro-4-methoxyphenol as the template molecule, creating specific binding cavities that can rebind the analyte from a sample matrix.

Immunosensors:

Immunosensors utilize the highly specific binding between an antibody and its corresponding antigen. nih.govmdpi.com A direct electrochemical immunosensor for the detection of polychlorinated biphenyls (PCBs) has been developed, showcasing the potential of this technology for halogenated aromatic compounds. epa.gov The development of an immunosensor for 2,6-Dichloro-4-methoxyphenol would involve the production of specific antibodies that recognize the molecule. These antibodies would then be immobilized on a transducer surface, and the binding event would be converted into a measurable signal, often electrochemical or optical. nih.govmdpi.commdpi.comnih.gov

Comparison of Novel Sensor Technologies for Phenolic Pollutants:

| Sensor Type | Principle of Operation | Potential Advantages for 2,6-Dichloro-4-methoxyphenol Detection |

| Electrochemical Sensor | Measures changes in electrical properties upon interaction with the analyte. bohrium.com | High sensitivity, rapid response, portability, and low cost. |

| Molecularly Imprinted Polymer (MIP) Sensor | Utilizes a polymer with specific recognition sites for the target molecule. nih.govnih.govmdpi.com | High selectivity and stability in harsh environments. |

| Immunosensor | Based on the specific binding of an antibody to an antigen. nih.govmdpi.com | Excellent specificity and sensitivity. |

Applications and Emerging Research Areas for 2,6 Dichloro 4 Methoxyphenol in Non Clinical Contexts

Utilization as a Synthetic Building Block for Complex Organic Molecules

In the realm of organic synthesis, 2,6-dichloro-4-methoxyphenol serves as a foundational component for constructing more elaborate molecular architectures. sigmaaldrich.com Its inherent chemical functionalities provide multiple reactive sites that chemists can strategically manipulate to build intricate structures. Organic building blocks like this are fundamental to medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com

Precursor in Natural Product Synthesis

The total synthesis of natural products, often complex molecules with significant biological activities, frequently relies on readily available starting materials that can be elaborated upon. While direct evidence for the use of 2,6-dichloro-4-methoxyphenol in the synthesis of specific, widely recognized natural products is not prevalent in the reviewed literature, its structural motifs are analogous to those found in precursors for bioactive compounds. For instance, substituted 4-methoxyphenols are recognized as suitable building blocks for preparing bioactive natural-like hydroxylated biphenyls. researchgate.netnih.gov The principles of collective natural product synthesis often involve starting from a common molecular scaffold to generate a range of structurally diverse natural products. nih.gov The strategic placement of chloro and methoxy (B1213986) groups on the 2,6-dichloro-4-methoxyphenol ring offers a pre-functionalized core that can be a key starting point for the multi-step synthesis of complex natural targets. nih.gov

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense importance, particularly in medicinal chemistry. 2,6-Dichloro-4-methoxyphenol provides a robust aromatic scaffold for the synthesis of various heterocyclic systems. The phenolic hydroxyl group and the chlorinated carbon positions can be engaged in cyclization reactions to form new rings. Halogenated heterocycles are widely used in synthetic protocols, including palladium-catalyzed cross-coupling reactions. sigmaaldrich.com While specific examples detailing the direct conversion of 2,6-dichloro-4-methoxyphenol into heterocyclic structures were not prominent in the search results, the general utility of functionalized phenols in heterocyclic synthesis is a well-established principle in organic chemistry.

Role in Material Science and Polymer Chemistry

The application of 2,6-dichloro-4-methoxyphenol extends into the field of material science and polymer chemistry, where its distinct chemical features can be harnessed to create polymers with specialized properties.

Monomer in Specialty Polymerization Reactions

Phenolic compounds are well-known monomers for the synthesis of various polymers, such as phenolic resins and poly(phenylene oxide)s. While the direct polymerization of 2,6-dichloro-4-methoxyphenol is not extensively documented in the provided search results, related structures are employed in polymerization. Catalysis plays a crucial role in polymer chemistry by controlling polymerization processes and influencing the properties of the resulting materials. mdpi.com The presence of the dichloro-substituents could potentially influence the polymerization process and the properties of the final polymer, for example, by altering the reactivity of the monomer or the characteristics of the resulting polymer chain.

Modification of Polymer Properties and Performance

The incorporation of halogenated compounds into polymer structures is a common strategy to modify their properties, particularly to enhance flame retardancy. The chlorine atoms in 2,6-dichloro-4-methoxyphenol could serve this purpose if the molecule is integrated into a polymer backbone or used as an additive. Furthermore, a derivative, polymer-supported (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol, has been developed as a linker for solid-phase organic synthesis, highlighting the utility of the dichlorinated phenyl moiety in polymer applications. nih.gov

Environmental Research Applications (e.g., as a Reference Standard, Model Compound for Pollutant Studies)

The application of 2,6-Dichloro-4-methoxyphenol in environmental research, specifically as a reference standard or a model compound for pollutant studies, is not extensively documented in publicly available scientific literature. While related chlorinated phenols and their derivatives are commonly used in such contexts, specific data for 2,6-Dichloro-4-methoxyphenol is sparse.

In the context of pollutant studies , model compounds are often employed to investigate the fate, transport, and degradation of structurally similar pollutants in the environment. For instance, other chlorinated phenols such as 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol (B30397) are frequently used as model pollutants to study degradation processes like photocatalysis. researchgate.netirost.irnih.govnih.gov These studies are crucial for developing and evaluating remediation technologies for contaminated water and soil. fera.co.uknih.govepa.govmdpi.comresearchgate.net However, there is a lack of specific research that designates 2,6-Dichloro-4-methoxyphenol as a primary model compound for such environmental fate and degradation studies.

Nanomaterial-Mediated Transformations and Interactions

There is a significant body of research on the use of nanomaterials for the degradation and transformation of various environmental pollutants, including chlorinated phenols. However, specific studies focusing exclusively on the nanomaterial-mediated transformations and interactions of 2,6-Dichloro-4-methoxyphenol are not prominently featured in the available literature.

The general principles of nanomaterial-mediated transformations involve processes such as photocatalysis, adsorption, and reduction. Nanomaterials like titanium dioxide (TiO2), zero-valent iron (nZVI), and graphene oxide have shown effectiveness in degrading other chlorinated phenolic compounds. researchgate.netirost.irnih.govnih.govmdpi.commdpi.commdpi.comresearchgate.netresearchgate.net

Photocatalysis: Semiconductor nanoparticles, particularly TiO2, are widely studied for their ability to generate highly reactive oxygen species under UV or visible light, leading to the degradation of persistent organic pollutants. researchgate.netirost.irnih.govnih.govmdpi.com

Reduction by nZVI: Nanoscale zero-valent iron is a strong reducing agent that can effectively dechlorinate chlorinated organic compounds. nih.govpjoes.comnih.gov

Adsorption: Nanomaterials like graphene oxide possess a high surface area, making them effective adsorbents for removing pollutants from water. mdpi.commdpi.comresearchgate.netresearchgate.net

While these technologies have been applied to compounds structurally similar to 2,6-Dichloro-4-methoxyphenol, detailed research findings on the specific interactions, reaction kinetics, and transformation products of 2,6-Dichloro-4-methoxyphenol with various nanomaterials are not currently available. The table below illustrates the types of nanomaterials used for the degradation of related chlorinated phenols, which could hypothetically be applied to 2,6-Dichloro-4-methoxyphenol.

Table 1: Nanomaterials Used in the Degradation of Related Chlorinated Phenols

| Nanomaterial | Pollutant Studied | Degradation/Interaction Mechanism |

|---|---|---|

| Titanium Dioxide (TiO2) | 2,4,6-Trichlorophenol | Photocatalysis |

| Silver Halide (Ag/AgX) Nanoparticles | 2,4-Dichlorophenol | Photocatalysis |

| Nano-Zero-Valent Iron (nZVI) | Chlorinated Organic Compounds | Reductive Dechlorination |

| Graphene Oxide | Alkylphenols | Adsorption |

Conclusion and Future Research Directions

Synthesis of Current Research Achievements and Contributions

Direct research focused exclusively on 2,6-dichloro-4-methoxyphenol is limited in publicly available literature. However, the collective achievements in the synthesis and degradation of structurally similar compounds provide a solid foundation for future investigations.

Synthesis: The synthesis of dichlorinated phenolic compounds is well-established. Methodologies typically involve the direct chlorination of a substituted phenol (B47542) or multi-step pathways starting from precursors like nitroanilines. For example, 2,6-dichloro-4-aminophenol can be synthesized from p-nitroaniline through chlorination, diazonium hydrolysis, and hydrogenation. patsnap.com Another route involves the chlorination of 4-methylphenol to produce 2,6-dichloro-4-methylphenol. google.com These established protocols suggest that a targeted synthesis for 2,6-dichloro-4-methoxyphenol is feasible, likely through the controlled chlorination of 4-methoxyphenol (B1676288) or by employing a more complex multi-step synthesis to ensure regioselectivity.

Degradation and Remediation: The most significant contributions relevant to 2,6-dichloro-4-methoxyphenol come from the extensive research into the degradation of chlorinated phenols, which are known for their persistence and toxicity. frontiersin.org These achievements fall into two main categories:

Bioremediation: Numerous studies have demonstrated the capability of microorganisms to degrade chlorinated phenols. Fungi such as Trichoderma longibraciatum have shown the ability to not only tolerate but also utilize 2,6-dichlorophenol (B41786) as an energy source. nih.gov The degradation pathway often involves hydroxylation and the release of chlorine ions. nih.gov Similarly, bacteria like Alcaligenes eutrophus can degrade 2,4-dichlorophenol (B122985) via a meta-fission pathway, converting it to 3,5-dichlorocatechol (B76880) before ring cleavage. nih.gov These findings are crucial as they provide a blueprint for identifying or engineering microbes capable of remediating 2,6-dichloro-4-methoxyphenol.

Advanced Oxidation Processes (AOPs): AOPs are highly effective for the complete mineralization of recalcitrant organic pollutants. wikipedia.orgmdpi.com Research on compounds like 2,6-dichloro-1,4-benzoquinone (B104592) and other dichlorophenols has shown high removal efficiencies using techniques such as UV/H₂O₂/O₃, photocatalysis with TiO₂ or silver halides (Ag/AgX), and Fenton-based reactions. wikipedia.orgresearchgate.netnih.govnih.gov These processes generate highly reactive hydroxyl radicals (•OH) that non-selectively attack the aromatic ring, leading to its destruction. wikipedia.orgmdpi.com The successful application of AOPs to a wide range of chlorinated phenols provides a strong indication that these methods would be effective for the degradation of 2,6-dichloro-4-methoxyphenol. nih.gov